Entadamide A

Description

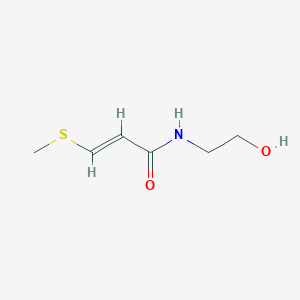

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-N-(2-hydroxyethyl)-3-methylsulfanylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S/c1-10-5-2-6(9)7-3-4-8/h2,5,8H,3-4H2,1H3,(H,7,9)/b5-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBRCIHAGNJRRRI-GORDUTHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC=CC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS/C=C/C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100477-88-1 | |

| Record name | Entadamide A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100477881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

What is the chemical structure of Entadamide A?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Entadamide A, a naturally occurring sulfur-containing amide, has garnered significant interest within the scientific community due to its diverse biological activities. Isolated from the seeds of Entada phaseoloides, this compound has demonstrated potential as an anti-inflammatory, antioxidant, and immunomodulatory agent. This technical guide provides a detailed overview of the chemical structure, spectroscopic data, and experimental protocols related to this compound. Furthermore, it elucidates the signaling pathways associated with its key biological functions, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Chemical Structure and Properties

This compound is chemically identified as (E)-N-(2-hydroxyethyl)-3-methylsulfanylprop-2-enamide. Its structure is characterized by a trans-configured double bond, a methylthio group, and an N-acylethanolamine moiety.

Chemical Structure:

Molecular Formula: C₆H₁₁NO₂S

Molecular Weight: 161.22 g/mol [1]

IUPAC Name: (E)-N-(2-hydroxyethyl)-3-methylsulfanylprop-2-enamide[1]

CAS Number: 100477-88-1[1]

Spectroscopic Data

| Data Type | Values |

| ¹H NMR (Predicted) | δ (ppm): ~7.0-7.5 (d, 1H, vinyl H), ~5.8-6.2 (d, 1H, vinyl H), ~3.6 (t, 2H, -CH₂-OH), ~3.4 (q, 2H, -NH-CH₂-), ~2.3 (s, 3H, -S-CH₃). The coupling constant for the vinyl protons is expected to be in the range of 15-18 Hz, characteristic of a trans configuration. |

| ¹³C NMR (Predicted) | δ (ppm): ~165 (C=O), ~140 (vinyl CH), ~120 (vinyl CH), ~60 (-CH₂-OH), ~42 (-NH-CH₂-), ~15 (-S-CH₃). |

| Mass Spectrometry | Monoisotopic Mass: 161.0510 g/mol .[1] The ESI-MS spectrum would be expected to show a prominent peak at m/z 162.0583 [M+H]⁺ in positive ion mode and m/z 160.0438 [M-H]⁻ in negative ion mode. Fragmentation patterns would likely involve the loss of the hydroxyethyl group and cleavage of the amide bond. |

Experimental Protocols

Isolation and Purification of this compound

A detailed protocol for the preparative separation and purification of this compound from the crude extract of Entada phaseoloides has been established using High-Speed Counter-Current Chromatography (HSCCC).

3.1.1. Extraction

-

Sample Preparation: Coarsely powder the dried seeds of Entada phaseoloides.

-

Extraction Solvent: Utilize a 40% ethanol-water solution.

-

Extraction Conditions:

-

Solid-to-liquid ratio: 1:15 (g/mL).

-

Extraction temperature: 65°C.

-

Extraction time: 2.5 hours.

-

-

Post-extraction: Filter the extract and concentrate under reduced pressure to obtain the crude extract.

3.1.2. High-Speed Counter-Current Chromatography (HSCCC) Purification

-

Two-Phase Solvent System: Prepare a mixture of n-butanol-acetic acid-water in a volume ratio of 4:1:5 (v/v/v).

-

HSCCC Operation:

-

Mode: Head-to-tail elution.

-

Stationary Phase: The upper phase of the solvent system.

-

Mobile Phase: The lower phase of the solvent system.

-

-

Sample Loading: Dissolve the crude extract in a suitable amount of the biphasic solvent system.

-

Elution and Fraction Collection: Monitor the effluent and collect fractions based on the elution profile.

-

Purity Analysis: Analyze the purity of the fractions containing this compound using High-Performance Liquid Chromatography (HPLC).

This method has been shown to yield this compound with a purity of 96.4% and a recovery of 98.5%.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, primarily attributed to its anti-inflammatory, antioxidant, and immunomodulatory properties.

Anti-inflammatory Activity: Inhibition of 5-Lipoxygenase

This compound has been identified as an inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation.

Signaling Pathway of 5-Lipoxygenase Inhibition:

Caption: Inhibition of the 5-Lipoxygenase pathway by this compound.

By inhibiting 5-LOX, this compound effectively reduces the production of pro-inflammatory leukotrienes, thereby mitigating the inflammatory response. This mechanism suggests its potential therapeutic application in inflammatory disorders.

Immunomodulatory Activity: Inhibition of Indoleamine 2,3-Dioxygenase (IDO1)

This compound has been reported to inhibit indoleamine 2,3-dioxygenase (IDO1), an enzyme that plays a critical role in immune tolerance. IDO1 catalyzes the degradation of the essential amino acid tryptophan, leading to immunosuppression.

Signaling Pathway of IDO1 Inhibition:

Caption: Inhibition of the IDO1 pathway by this compound.

By inhibiting IDO1, this compound can prevent tryptophan depletion in the local microenvironment, thereby restoring T-cell function and enhancing anti-tumor or anti-viral immunity. This makes it a promising candidate for investigation in cancer immunotherapy and infectious diseases.

Antioxidant Activity: Free Radical Scavenging

This compound demonstrates antioxidant properties by scavenging free radicals. The sulfur atom in its structure is believed to play a key role in this activity.

Mechanism of Free Radical Scavenging:

Caption: Free radical scavenging mechanism of this compound.

The ability of this compound to neutralize reactive oxygen species (ROS) and other free radicals helps to protect cells from oxidative damage, which is implicated in a variety of chronic diseases.

Conclusion

This compound is a promising natural product with a well-defined chemical structure and significant therapeutic potential. Its multifaceted biological activities, including anti-inflammatory, immunomodulatory, and antioxidant effects, are mediated through distinct signaling pathways. The detailed experimental protocols for its isolation and the elucidation of its mechanisms of action provide a solid foundation for further research and development. This technical guide serves as a comprehensive resource for scientists and researchers aiming to explore the full therapeutic potential of this compound in various disease models. Further investigation into its pharmacokinetic and pharmacodynamic properties is warranted to advance this compound towards clinical applications.

References

Entadamide A: A Technical Guide to its Discovery, Natural Source, and Biological Evaluation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Entadamide A, a sulfur-containing amide, has emerged as a noteworthy natural product with potential therapeutic applications. First isolated from the seeds of Entada phaseoloides, this compound has been the subject of phytochemical and biological investigations. This technical guide provides a comprehensive overview of the discovery, natural source, isolation, characterization, and synthesis of this compound. It further details the experimental protocols for evaluating its biological activities, including its inhibitory effects on 5-lipoxygenase and its antioxidant properties. Quantitative data are summarized in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Discovery and Natural Source

This compound was first discovered as a new sulfur-containing amide isolated from the seeds of Entada phaseoloides (L.) Merr., a large woody climber belonging to the Fabaceae family.[1] This plant is widely distributed in tropical and subtropical regions and has a history of use in traditional medicine.[2][3] The discovery of this compound was part of broader phytochemical investigations into the constituents of Entada species, which are known to produce a variety of bioactive compounds, including triterpenoid saponins, flavonoids, and other nitrogen- and sulfur-containing molecules.[3][4]

Physicochemical Properties and Characterization

This compound is chemically known as (E)-N-(2-hydroxyethyl)-3-(methylthio)prop-2-enamide.[5] Its structure has been elucidated using various spectroscopic techniques.

| Property | Value | Reference |

| Molecular Formula | C6H11NO2S | [5] |

| Molecular Weight | 161.22 g/mol | [5] |

| IUPAC Name | (E)-N-(2-hydroxyethyl)-3-(methylthio)prop-2-enamide | [5] |

| Appearance | White amorphous powder |

Table 1: Physicochemical Properties of this compound

The structural characterization of this compound is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

| ¹H-NMR (500 MHz, CDCl₃) δ (ppm) | ¹³C-NMR (75 MHz, CDCl₃) δ (ppm) |

| 7.62 (1H, d, J = 14.5 Hz) | 165.80 |

| 6.44 (1H, br s) | 143.67 |

| 5.69 (1H, d, J = 14.6 Hz) | 115.31 |

| 3.71 (2H, m) | 62.46 |

| 3.46 (2H, m) | 42.49 |

| 2.32 (3H, s) | 14.60 |

Table 2: NMR Spectroscopic Data for this compound

Experimental Protocols

Isolation and Purification of this compound

A robust method for the preparative separation and purification of this compound from the crude extract of Entada phaseoloides seeds is high-speed countercurrent chromatography (HSCCC).[6]

3.1.1. Extraction

-

Sample Preparation: Air-dried and powdered seeds of Entada phaseoloides.

-

Extraction Conditions:

-

Temperature: 65°C

-

Solid-to-Liquid Ratio: 1:15 (g/mL)

-

Ethanol Concentration: 40%

-

Extraction Time: 2.5 hours

-

-

Procedure: The powdered seeds are extracted under the optimized conditions. The resulting extract is then filtered and concentrated under reduced pressure to yield the crude extract.

3.1.2. High-Speed Countercurrent Chromatography (HSCCC) Purification

-

Two-Phase Solvent System: n-butanol-acetic acid-water (4:1:5, v/v/v).

-

Apparatus: A preparative HSCCC instrument.

-

Procedure:

-

The crude extract is dissolved in a suitable amount of the lower phase of the solvent system.

-

The HSCCC column is filled with the stationary phase (upper phase).

-

The apparatus is rotated at an optimal speed, and the mobile phase (lower phase) is pumped through the column.

-

The sample solution is then injected into the column.

-

The elution is monitored by UV detection, and fractions are collected.

-

-

Analysis: The collected fractions containing this compound are identified by HPLC, and the purity is determined.

| Parameter | Value | Reference |

| Starting Material | 500 mg crude extract | [6] |

| Yield of this compound | 34.85 mg | [6] |

| Purity | 96.4% | [6] |

| Recovery | 98.5% | [6] |

Table 3: Quantitative Data for this compound Purification by HSCCC

Caption: Workflow for the isolation and purification of this compound.

Synthesis of this compound

This compound can be synthesized through a two-step process involving the addition of methanethiol to propiolic acid followed by condensation with ethanolamine.[1]

-

Step 1: Synthesis of 3-(methylthio)acrylic acid:

-

Methanethiol is added to propiolic acid. This reaction proceeds via a nucleophilic addition of the thiol to the activated alkyne.

-

-

Step 2: Condensation with Ethanolamine:

-

The resulting 3-(methylthio)acrylic acid is then condensed with ethanolamine using a coupling agent such as dicyclohexylcarbodiimide (DCC).

-

The reaction is typically carried out in an appropriate organic solvent at room temperature.

-

The final product, this compound, is purified by chromatography.

-

Caption: Synthetic pathway of this compound.

Biological Activity Assays

3.3.1. 5-Lipoxygenase (5-LOX) Inhibition Assay

This compound has been shown to inhibit the activity of 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators.[1] A common method to determine this inhibition is through a spectrophotometric assay.

-

Principle: The assay measures the formation of hydroperoxides from a fatty acid substrate (e.g., linoleic or arachidonic acid) by 5-LOX. The formation of conjugated dienes is monitored by the increase in absorbance at 234 nm.

-

Reagents:

-

5-Lipoxygenase enzyme solution

-

Substrate solution (e.g., sodium linoleate)

-

Buffer (e.g., phosphate buffer, pH 7.4)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., Zileuton)

-

-

Procedure:

-

The enzyme solution is pre-incubated with the test compound or vehicle control for a specified time at a controlled temperature.

-

The reaction is initiated by the addition of the substrate solution.

-

The change in absorbance at 234 nm is recorded over time using a spectrophotometer.

-

-

Data Analysis: The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against different concentrations of this compound.

| Concentration | % Inhibition |

| 10⁻⁴ g/ml | Inhibited |

Table 4: 5-Lipoxygenase Inhibitory Activity of this compound[1]

3.3.2. Antioxidant Activity Assay (DPPH Radical Scavenging)

This compound exhibits antioxidant properties, which can be quantified using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[6]

-

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.

-

Reagents:

-

DPPH solution in methanol or ethanol

-

Test compound (this compound) at various concentrations

-

Positive control (e.g., Ascorbic acid or Trolox)

-

-

Procedure:

-

A solution of the test compound is mixed with the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

The absorbance of the solution is measured at 517 nm.

-

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated as follows: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC₅₀ value is determined from a plot of scavenging percentage against the concentration of this compound.

Potential Signaling Pathway Involvement

While direct studies on the signaling pathways modulated by this compound are limited, research on the total saponins from Entada phaseoloides (TSEP) provides valuable insights. TSEP has been shown to exert an antidiabetic effect by suppressing hepatic gluconeogenesis via the AMP-activated protein kinase (AMPK) signaling pathway.[7]

AMPK Signaling Pathway:

-

Activation: TSEP treatment leads to the phosphorylation and activation of AMPK.

-

Downstream Effects:

-

Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis, thereby reducing lipid accumulation.

-

AMPK activation can also influence the expression of key gluconeogenic genes, such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), leading to reduced glucose production in the liver.

-

Given that this compound is a constituent of Entada phaseoloides, it is plausible that it may contribute to the overall biological effects of the plant's extracts, potentially through interaction with the AMPK pathway or other related cellular signaling cascades. Further research is warranted to elucidate the specific molecular targets and signaling pathways of this compound.

Caption: Proposed involvement in the AMPK signaling pathway.

Conclusion and Future Directions

This compound, a sulfur-containing amide from Entada phaseoloides, represents a promising natural product with demonstrated anti-inflammatory and antioxidant potential. This guide has provided a detailed overview of its discovery, isolation, characterization, and synthesis, along with standardized protocols for the evaluation of its biological activities. The elucidation of the potential involvement of the AMPK signaling pathway opens new avenues for research into its therapeutic applications, particularly in the context of metabolic diseases.

Future research should focus on:

-

Determining the specific IC₅₀ values of this compound for 5-lipoxygenase inhibition and various antioxidant assays.

-

Elucidating the precise molecular targets and signaling pathways directly modulated by pure this compound.

-

Conducting in vivo studies to evaluate the efficacy and safety of this compound in relevant disease models.

-

Exploring the structure-activity relationships of this compound derivatives to optimize its therapeutic potential.

By providing this comprehensive technical resource, we hope to stimulate further investigation into this intriguing natural compound and accelerate its potential translation into novel therapeutic agents.

References

- 1. ijpp.com [ijpp.com]

- 2. researchgate.net [researchgate.net]

- 3. Effect of seeds of Entada phaseoloides on chronic restrain stress in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Lipoxygenase (5-LOX) Inhibition Assay [bio-protocol.org]

- 5. academicjournals.org [academicjournals.org]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. Entada phaseoloides extract suppresses hepatic gluconeogenesis via activation of the AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Putative Biosynthesis Pathway of Entadamide A in Entada phaseoloides

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Affiliation: Google Research

Disclaimer

The biosynthetic pathway of Entadamide A in Entada phaseoloides has not been fully elucidated in published scientific literature. The following technical guide presents a putative pathway based on established principles of plant biochemistry, including the biosynthesis of N-acylethanolamines and sulfur-containing compounds. The experimental protocols and quantitative data are provided as representative examples of methodologies that could be employed to investigate this proposed pathway and are not based on experimentally verified results for this compound.

Introduction

Entada phaseoloides, a large woody climber found in tropical and subtropical regions, is a plant of significant interest in traditional medicine. Its seeds are known to contain a variety of secondary metabolites, including the sulfur-containing amide, this compound. This compound, or (E)-N-(2-hydroxyethyl)-3-(methylthio)propenamide, has garnered attention for its potential anti-inflammatory properties. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production and for the development of novel therapeutic agents. This document outlines a hypothetical biosynthetic pathway for this compound, provides detailed experimental protocols for its investigation, and presents a framework for quantitative analysis.

Proposed Biosynthetic Pathway of this compound

The proposed biosynthesis of this compound can be divided into three main stages:

-

Formation of the 3-Methylthiopropenoic Acid Moiety: This stage involves the synthesis of the C3 acid backbone and the incorporation of the methylthio group.

-

Activation of 3-Methylthiopropenoic Acid: The carboxylic acid is activated to facilitate amide bond formation.

-

Amide Bond Formation with Ethanolamine: The activated acid is condensed with ethanolamine to yield this compound.

A key precursor for the sulfur component is likely L-cysteine, which serves as the primary sulfur donor in plant metabolism[1][2]. The C3 backbone could potentially be derived from central metabolism, possibly from intermediates of amino acid or fatty acid metabolism. Ethanolamine is a common metabolite involved in phospholipid synthesis.

Putative Precursors

-

L-Cysteine: Donor of the methylthio group.

-

A C3 Precursor (e.g., Pyruvate, Malonyl-CoA, or Propiolyl-CoA): The carbon backbone for the propenoic acid moiety.

-

Ethanolamine: The amine component for the final amide.

-

S-Adenosyl Methionine (SAM): A likely methyl donor.

-

ATP: For the activation of the carboxylic acid.

Proposed Enzymatic Steps

The following is a hypothetical sequence of enzymatic reactions leading to this compound:

-

Formation of 3-Mercaptopropenoic Acid: A putative synthase could catalyze the reaction between a C3 precursor and the thiol group of L-cysteine, followed by a lyase reaction to release the 3-mercaptopropenoic acid.

-

Methylation: A methyltransferase, likely using S-Adenosyl Methionine (SAM) as a methyl donor, would methylate the thiol group of 3-mercaptopropenoic acid to form 3-methylthiopropenoic acid.

-

Activation of 3-Methylthiopropenoic Acid: An acyl-CoA synthetase or a similar ligase would activate 3-methylthiopropenoic acid to its CoA-thioester or adenylate form, at the expense of ATP[3][4].

-

Amide Synthesis: An N-acyltransferase would then catalyze the transfer of the 3-methylthiopropenoyl group from its activated form to ethanolamine, forming this compound. This is analogous to the biosynthesis of other N-acylethanolamines in plants, which often proceeds via an activated acyl donor[5][6][7].

Data Presentation

As the pathway is putative, no experimental quantitative data exists. The following tables are templates for organizing data once experiments are conducted.

Table 1: Putative Enzyme Activity and Kinetic Parameters

| Enzyme (Putative) | Substrate(s) | Product(s) | Apparent K_m (µM) | Apparent V_max (µmol/mg protein/min) | Optimal pH | Optimal Temperature (°C) |

| 3-Mercaptopropenoate Synthase | Pyruvate, L-Cysteine | 3-Mercaptopropenoate | TBD | TBD | TBD | TBD |

| 3-Mercaptopropenoate S-Methyltransferase | 3-Mercaptopropenoate, SAM | 3-Methylthiopropenoate | TBD | TBD | TBD | TBD |

| 3-Methylthiopropenoate-CoA Ligase | 3-Methylthiopropenoate, ATP, CoA | 3-Methylthiopropenoyl-CoA | TBD | TBD | TBD | TBD |

| This compound Synthase (N-acyltransferase) | 3-Methylthiopropenoyl-CoA, Ethanolamine | This compound | TBD | TBD | TBD | TBD |

TBD: To Be Determined

Table 2: Metabolite Concentrations in Entada phaseoloides Tissues

| Metabolite | Seed (µg/g FW) | Leaf (µg/g FW) | Stem (µg/g FW) | Root (µg/g FW) |

| This compound | TBD | TBD | TBD | TBD |

| 3-Methylthiopropenoic Acid | TBD | TBD | TBD | TBD |

| Ethanolamine | TBD | TBD | TBD | TBD |

| L-Cysteine | TBD | TBD | TBD | TBD |

FW: Fresh Weight; TBD: To Be Determined

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the proposed biosynthetic pathway of this compound.

Protocol 1: Isotopic Labeling Studies to Identify Precursors

Objective: To identify the primary metabolic precursors of this compound.

Methodology:

-

Plant Material: Germinate and grow Entada phaseoloides seedlings under controlled conditions.

-

Precursor Administration: Feed the seedlings with stable isotope-labeled precursors. Potential precursors to test include:

-

[U-¹³C₆]-L-Cysteine

-

[¹⁵N]-L-Cysteine

-

[U-¹³C₃]-Pyruvate

-

[¹³C₃, ¹⁵N]-L-Serine (as a precursor to cysteine)

-

[¹³CH₃]-L-Methionine (as a proxy for SAM)

-

[¹⁵N]-Ethanolamine

-

-

Incubation: Incubate the seedlings for various time points (e.g., 24, 48, 72 hours).

-

Metabolite Extraction: Harvest the plant tissues (seeds, leaves), freeze in liquid nitrogen, and lyophilize. Extract metabolites using a suitable solvent system (e.g., 80% methanol).

-

Analysis by LC-MS/MS: Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Monitor the mass shift in the this compound peak corresponding to the incorporation of the labeled atoms.

-

Data Interpretation: Determine the degree of isotope incorporation to confirm the precursor-product relationship.

Protocol 2: Enzyme Assays from Entada phaseoloides Protein Extracts

Objective: To detect and characterize the activity of putative enzymes in the this compound biosynthetic pathway.

Methodology:

-

Protein Extraction: Homogenize fresh Entada phaseoloides seed tissue in an extraction buffer (e.g., Tris-HCl pH 7.5, with protease inhibitors and PVPP). Centrifuge to obtain a crude protein extract.

-

Enzyme Assays (Example: 3-Mercaptopropenoate S-Methyltransferase):

-

Reaction Mixture: Prepare a reaction mixture containing the crude protein extract, 3-mercaptopropenoic acid, and ¹⁴C-labeled S-Adenosyl Methionine in a suitable buffer.

-

Incubation: Incubate the reaction at the optimal temperature (to be determined, e.g., 30°C) for a defined period.

-

Reaction Quenching: Stop the reaction by adding an acid (e.g., HCl).

-

Product Separation: Extract the product, 3-methylthiopropenoic acid, with an organic solvent (e.g., ethyl acetate).

-

Quantification: Quantify the radiolabeled product using scintillation counting or HPLC with a radioactivity detector.

-

-

Kinetic Analysis: Perform the assay with varying substrate concentrations to determine the K_m and V_max values.

Protocol 3: Gene Identification through Transcriptome Analysis

Objective: To identify candidate genes encoding the enzymes of the this compound pathway.

Methodology:

-

RNA Extraction: Extract total RNA from tissues with high and low this compound accumulation (e.g., seeds vs. leaves).

-

Transcriptome Sequencing (RNA-Seq): Perform high-throughput sequencing of the extracted RNA to obtain the transcriptome profiles.

-

Differential Gene Expression Analysis: Compare the transcriptomes of high- and low-producing tissues to identify differentially expressed genes.

-

Candidate Gene Selection: Annotate the differentially expressed genes and select candidates based on their putative function (e.g., methyltransferases, acyl-CoA synthetases, N-acyltransferases).

-

Gene Cloning and Functional Characterization: Clone the full-length cDNA of candidate genes and express the recombinant proteins in a heterologous host (e.g., E. coli or yeast). Purify the recombinant proteins and perform enzyme assays as described in Protocol 2 to confirm their function.

Mandatory Visualization

The following diagrams illustrate the proposed biosynthetic pathway and a general experimental workflow for its elucidation.

Caption: Proposed biosynthetic pathway of this compound.

Caption: Experimental workflow for elucidating the this compound pathway.

Conclusion

The biosynthesis of this compound in Entada phaseoloides represents an intriguing area of plant biochemistry with potential applications in drug development. While the pathway remains to be experimentally validated, the proposed route provides a logical and testable framework for future research. The methodologies outlined in this guide, combining metabolomics, enzymology, and molecular biology, offer a robust strategy for dissecting this novel biosynthetic pathway. Successful elucidation will not only advance our fundamental understanding of plant secondary metabolism but also pave the way for the biotechnological production of this compound and its derivatives.

References

- 1. Sulfur nutrition and its role in plant growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of Sulfur-Containing Small Biomolecules in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. communities.springernature.com [communities.springernature.com]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. aocs.org [aocs.org]

An In-depth Technical Guide to Entadamide A: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Entadamide A, a naturally occurring sulfur-containing amide, has garnered significant interest within the scientific community for its diverse biological activities, including anti-inflammatory, antioxidant, and anti-HIV properties. Isolated from the seeds of Entada phaseoloides, this compound presents a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and synthesis, and an exploration of its known biological mechanisms of action. All quantitative data are summarized in structured tables for ease of comparison, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Physicochemical Properties

This compound is a white powder with the IUPAC name (E)-N-(2-hydroxyethyl)-3-(methylthio)propenamide. Its fundamental physicochemical properties are summarized in the tables below. While some experimental data are available, many physical constants are currently derived from computational models and await experimental verification.

Identification and General Properties

| Property | Value | Source |

| IUPAC Name | (E)-N-(2-hydroxyethyl)-3-(methylthio)propenamide | PubChem[1] |

| CAS Number | 100477-88-1 | PubChem[1] |

| Molecular Formula | C₆H₁₁NO₂S | PubChem[1] |

| Molecular Weight | 161.22 g/mol | PubChem[1] |

| Physical Description | Powder | ChemFaces |

| Natural Source | Seeds of Entada phaseoloides | ChemFaces |

Tabulated Physical and Chemical Data

Table 1: Physical Properties of this compound

| Property | Value | Method |

| Melting Point | Data not available | - |

| Boiling Point | 379.7 °C at 760 mmHg | Predicted |

| Flash Point | 183.4 °C | Predicted |

| Solubility | Soluble in DMSO. Formulations can be prepared as suspensions in 0.5% carboxymethyl cellulose. | InvivoChem[2] |

| XLogP3 | -0.4 | Computed by XLogP3 3.0 |

| Topological Polar Surface Area | 74.6 Ų | Computed by Cactvs 3.4.8.18 |

| Rotatable Bond Count | 4 | Computed by Cactvs 3.4.8.18 |

| Hydrogen Bond Donor Count | 2 | Computed by Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptor Count | 3 | Computed by Cactvs 3.4.8.18 |

Table 2: Spectroscopic Data for this compound

| Spectroscopy Type | Data |

| ¹H NMR | Specific chemical shifts (δ) and coupling constants (J) are not yet fully reported in publicly available literature. |

| ¹³C NMR | Specific chemical shifts (δ) are not yet fully reported in publicly available literature. |

| Infrared (IR) | Characteristic absorption bands are expected for N-H, O-H, C=O (amide I), and C=C functional groups. A detailed peak list is not yet available. |

| Mass Spectrometry (MS) | The fragmentation pattern of amides typically involves cleavage of the N-CO bond. Specific m/z values for this compound fragments from ESI-MS/MS are not yet fully detailed in the literature. |

Experimental Protocols

Isolation of this compound from Entada phaseoloides

This compound can be isolated from the seeds of Entada phaseoloides through a multi-step extraction and purification process. The general workflow is outlined below.

Figure 1: Workflow for the isolation of this compound.

Detailed Methodology:

-

Extraction: The powdered seeds of Entada phaseoloides are extracted with 40% ethanol at a solid-to-liquid ratio of 1:15 (g/mL). The extraction is carried out at 65°C for 2.5 hours.[2]

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure to yield the crude extract.

-

Purification by High-Speed Countercurrent Chromatography (HSCCC): The crude extract is subjected to HSCCC for purification.

-

Two-phase solvent system: A mixture of n-butanol, acetic acid, and water in a 4:1:5 (v/v/v) ratio is used.

-

Elution Mode: Head-to-tail elution is employed.

-

This process yields this compound with a purity of 96.4% and a recovery of 98.5%.[2]

-

Alternative purification methods involving silica gel and reversed-phase silica gel column chromatography followed by semi-preparative HPLC have also been reported.[3]

Total Synthesis of this compound

The total synthesis of this compound has been achieved through a two-step chemical process.[4]

Figure 2: Synthetic pathway for this compound.

Detailed Methodology:

-

Step 1: Addition Reaction: Methanethiol is added to propiolic acid to form the intermediate, 3-(methylthio)propiolic acid. Specific reaction conditions such as solvent, temperature, and reaction time are not detailed in the available literature.

-

Step 2: Condensation: The intermediate from Step 1 is then condensed with ethanolamine using dicyclohexylcarbodiimide (DCC) as a coupling agent to yield this compound.[4] Again, detailed reaction parameters are not fully described in the current literature.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-inflammatory, antioxidant, and anti-HIV properties being the most notable.

Anti-inflammatory Activity: 5-Lipoxygenase Inhibition

This compound has been shown to inhibit the activity of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation.[4]

Figure 3: Inhibition of the 5-Lipoxygenase pathway by this compound.

The inhibition of 5-LOX by this compound reduces the production of leukotrienes from arachidonic acid, thereby mitigating the inflammatory response. This suggests its potential as a novel anti-inflammatory agent.

Antioxidant Activity: Free Radical Scavenging

This compound demonstrates antioxidant properties by scavenging free radicals, including 1,1-diphenyl-2-picrylhydrazyl (DPPH) and hydroxyl radicals.[2]

Figure 4: Free radical scavenging mechanism of this compound.

By neutralizing these reactive oxygen species, this compound can help protect cells from oxidative damage, a process implicated in various chronic diseases.

Anti-HIV Activity: Inhibition of Indoleamine 2,3-Dioxygenase (IDO1)

A proposed mechanism for the anti-HIV activity of this compound involves the inhibition of indoleamine 2,3-dioxygenase (IDO1). IDO1 is the rate-limiting enzyme in the kynurenine pathway, which catabolizes the essential amino acid tryptophan. In the context of HIV infection, increased IDO1 activity leads to tryptophan depletion, which can impair T-cell function and promote viral replication.

Figure 5: Inhibition of the IDO1 pathway by this compound.

By inhibiting IDO1, this compound is thought to prevent the depletion of tryptophan, thereby supporting T-cell function and hindering HIV replication.[2]

Conclusion

This compound is a promising natural product with a unique chemical structure and a compelling profile of biological activities. This guide has consolidated the available information on its physical and chemical properties, providing a foundation for further research and development. While significant progress has been made in understanding its synthesis, isolation, and mechanisms of action, further studies are warranted to fully elucidate its therapeutic potential. Specifically, the acquisition of detailed experimental data for its physical constants and spectroscopic characteristics, as well as more in-depth investigations into its signaling pathways, will be crucial for advancing this compound from a promising lead compound to a potential clinical candidate.

References

Unraveling the In Vitro Mechanism of Action of Entadamide A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Entadamide A, a sulfur-containing amide isolated from the seeds of Entada phaseoloides, has demonstrated promising anti-inflammatory and potential anti-cancer properties in preliminary in vitro studies. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action at the cellular and molecular level. Drawing from available literature, this document outlines its known inhibitory effects on key inflammatory enzymes, its putative role in modulating apoptosis, and its potential involvement in the AMP-activated protein kinase (AMPK) signaling pathway. Detailed experimental protocols for the key assays are provided to facilitate further research and validation. All quantitative data from cited studies are summarized, and key signaling pathways and experimental workflows are visualized to offer a clear and in-depth resource for the scientific community.

Introduction

This compound is a natural product with a unique chemical structure that has garnered interest for its potential therapeutic applications. Early in vitro research has pointed towards its ability to interfere with inflammatory cascades and cellular proliferation. This guide aims to consolidate the existing, albeit limited, data on its in vitro mechanism of action to serve as a foundational resource for further investigation and drug development efforts.

Anti-inflammatory Mechanism of Action

The primary characterized in vitro anti-inflammatory activity of this compound is its ability to inhibit key enzymes involved in the inflammatory response.

Inhibition of 5-Lipoxygenase (5-LOX)

This compound has been shown to inhibit the activity of 5-lipoxygenase (5-LOX), a crucial enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators.

Quantitative Data:

| Compound | Assay System | Concentration | Percent Inhibition | IC50 | Reference |

| This compound | RBL-1 cells | 10⁻⁴ g/mL | Not specified | Not specified | [1] |

Experimental Protocol: In Vitro 5-Lipoxygenase Inhibition Assay

This protocol is a generalized procedure for determining 5-LOX inhibitory activity.

-

Reagents and Materials:

-

5-Lipoxygenase enzyme (from potato or human recombinant)

-

Linoleic acid (substrate)

-

Phosphate buffer (e.g., 50 mM, pH 6.3)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Spectrophotometer capable of measuring absorbance at 234 nm

-

-

Procedure:

-

Prepare a reaction mixture containing phosphate buffer and the 5-lipoxygenase enzyme solution.

-

Add various concentrations of this compound or vehicle control to the reaction mixture.

-

Pre-incubate the mixture at room temperature for a specified time (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the substrate, linoleic acid.

-

Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percent inhibition relative to the vehicle control and calculate the IC50 value.

-

Logical Workflow for 5-LOX Inhibition Assay:

Potential Inhibition of Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS)

While direct studies on this compound are lacking, compounds isolated from Entada phaseoloides have been reported to reduce the expression of COX-2 and iNOS, two key inducible enzymes in the inflammatory cascade[2]. Further investigation is required to confirm if this compound is responsible for this activity.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This is a representative protocol for assessing COX-2 inhibitory activity.

-

Reagents and Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme cofactor

-

Test compound (this compound)

-

EIA (Enzyme Immunoassay) reagents for prostaglandin E2 (PGE2) detection

-

-

Procedure:

-

In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme.

-

Add various concentrations of this compound or a vehicle control.

-

Incubate for a short period (e.g., 10-15 minutes) at 37°C.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a defined time to allow for prostaglandin production.

-

Stop the reaction (e.g., by adding a strong acid).

-

Quantify the amount of PGE2 produced using a competitive EIA.

-

Calculate the percent inhibition of PGE2 production for each inhibitor concentration and determine the IC50 value.

-

Regulation of Apoptosis

Preliminary evidence suggests that extracts from Entada phaseoloides containing this compound can induce apoptosis in cancer cells, potentially through the modulation of the Bcl-2 family of proteins[3]. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.

Experimental Protocol: In Vitro Apoptosis Assay (Western Blot for Bax and Bcl-2)

-

Cell Culture and Treatment:

-

Culture a relevant cancer cell line (e.g., HT-29) in appropriate media.

-

Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24-48 hours).

-

-

Protein Extraction:

-

Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize the expression of Bax and Bcl-2 to the loading control. Calculate the Bax/Bcl-2 ratio.

-

Signaling Pathway: Intrinsic Apoptosis Pathway

Potential Role in AMPK Signaling Pathway

An extract from Entada phaseoloides has been shown to suppress hepatic gluconeogenesis through the activation of the AMP-activated protein kinase (AMPK) signaling pathway[4]. AMPK is a key cellular energy sensor, and its activation can have multiple metabolic benefits. The specific contribution of this compound to this effect remains to be elucidated.

Experimental Protocol: In Vitro AMPK Activation Assay (Western Blot for Phospho-AMPK)

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., HepG2 hepatocytes) in appropriate media.

-

Treat cells with various concentrations of this compound or a positive control (e.g., AICAR) for a defined period.

-

-

Protein Extraction and Western Blotting:

-

Follow the same procedure for protein extraction and western blotting as described for the apoptosis assay.

-

Use primary antibodies specific for the phosphorylated form of AMPKα at Threonine 172 (p-AMPKα) and total AMPKα.

-

Quantify the band intensities and determine the ratio of p-AMPKα to total AMPKα to assess the level of AMPK activation.

-

Signaling Pathway: AMPK Activation

Summary and Future Directions

The in vitro mechanism of action of this compound is beginning to be unveiled, with current evidence pointing towards its role as an anti-inflammatory agent through the inhibition of 5-lipoxygenase and potentially COX-2 and iNOS. Furthermore, it may induce apoptosis in cancer cells by modulating the Bax/Bcl-2 ratio. A potential link to the activation of the master metabolic regulator, AMPK, warrants further investigation.

To advance the development of this compound as a potential therapeutic agent, future in vitro studies should focus on:

-

Quantitative Analysis: Determining the IC50 values of this compound for 5-LOX, COX-1, and COX-2 to establish its potency and selectivity.

-

Direct AMPK Activation: Investigating the direct effect of purified this compound on AMPK activation and its downstream targets in various cell types.

-

Comprehensive Apoptosis Studies: Expanding the investigation of its pro-apoptotic effects using a wider range of cancer cell lines and employing multiple apoptosis assays (e.g., caspase activity, Annexin V staining).

-

Target Identification: Utilizing techniques such as affinity chromatography and mass spectrometry to identify the direct molecular targets of this compound within the cell.

This technical guide provides a solid foundation for these future research endeavors, which will be crucial in fully elucidating the therapeutic potential of this compound.

References

The Biological Activity of Entadamide A: A Technical Overview for Researchers

An In-depth Examination of the Pharmacological Potential of a Novel Sulfur-Containing Amide

Entadamide A, a sulfur-containing amide first isolated from the seeds of Entada phaseoloides, has emerged as a compound of significant interest within the scientific community.[1] Its diverse biological activities, ranging from anti-inflammatory to potential anti-cancer effects, position it as a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the current state of knowledge regarding the biological activities of this compound, with a focus on quantitative data, experimental methodologies, and implicated signaling pathways.

Key Biological Activities of this compound

This compound has demonstrated a spectrum of biological effects in preclinical studies. The primary activities of interest include its anti-inflammatory, antioxidant, and melanogenesis inhibitory properties. Furthermore, preliminary evidence suggests potential roles in cancer and protozoal disease intervention.

Quantitative Data Summary

The following tables summarize the available quantitative and qualitative data on the biological activities of this compound and related extracts. It is important to note that specific IC50 values for pure this compound are not widely available in the current literature for all tested activities.

| Biological Activity | Assay | Target | Test System | Result | Reference |

| Anti-inflammatory | 5-Lipoxygenase Inhibition | 5-Lipoxygenase | RBL-1 cells | Inhibition at 10⁻⁴ g/ml | [1][2][3] |

| Antioxidant | DPPH Radical Scavenging | DPPH radicals | in vitro | "Certain scavenging abilities" | [4] |

| Melanogenesis Inhibition | Tyrosinase Inhibition | Tyrosinase | in vitro | Potential inhibitory activity (based on Entada phaseoloides extract) | [5] |

| Anti-cancer | Cytotoxicity | Various cancer cell lines | in vitro | Derivatives of this compound show activity against breast cancer cells. | [6] |

| Anti-protozoal | Anti-protozoal assay | Trypanosoma cruzi, Leishmania infantum | in vitro | Promising effects against these protozoa. |

Note: The majority of quantitative data for activities such as antioxidant and anti-cancer effects are derived from studies on crude extracts of Entada phaseoloides, the plant source of this compound, and not on the isolated compound itself.

Detailed Experimental Protocols

To facilitate further research and replication of findings, this section details the methodologies for key experiments cited in the study of this compound and its associated biological activities.

5-Lipoxygenase (5-LOX) Inhibition Assay

This assay is crucial for determining the anti-inflammatory potential of compounds by measuring the inhibition of the 5-LOX enzyme, which is involved in the biosynthesis of leukotrienes.

Principle: The assay measures the production of leukotrienes from arachidonic acid by 5-lipoxygenase. The inhibitory effect of a test compound is determined by quantifying the reduction in leukotriene synthesis.

Protocol:

-

Cell Culture: Rat basophilic leukemia (RBL-1) cells are cultured in an appropriate medium, such as Eagle's Minimum Essential Medium (MEM), supplemented with fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Enzyme Preparation: The cultured RBL-1 cells are harvested, washed, and resuspended in a suitable buffer. The cells are then lysed to release the cytosolic 5-lipoxygenase.

-

Assay Reaction: The reaction mixture contains the cell lysate (enzyme source), arachidonic acid (substrate), and the test compound (this compound) at various concentrations. The reaction is initiated by the addition of the substrate.

-

Incubation: The reaction mixture is incubated at 37°C for a specified period, typically 10-20 minutes.

-

Termination and Analysis: The reaction is terminated, and the products (leukotrienes) are extracted. The amount of leukotrienes produced is quantified using methods such as High-Performance Liquid Chromatography (HPLC) or Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The percentage of inhibition is calculated by comparing the amount of leukotrienes produced in the presence of the test compound to that of the control (without the inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can then be determined.

DPPH Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the antioxidant activity of a compound.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, diamagnetic molecule, and the solution turns yellow. The decrease in absorbance is proportional to the radical scavenging activity of the antioxidant.

Protocol:

-

Reagent Preparation: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration (e.g., 0.1 mM).

-

Reaction Mixture: The test compound (this compound) is dissolved in the same solvent and added to the DPPH solution at various concentrations.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Tyrosinase Inhibition Assay

This assay is used to assess the potential of a compound to inhibit melanogenesis, making it relevant for applications in cosmetics and dermatology.

Principle: Tyrosinase is a key enzyme in melanin biosynthesis. This assay measures the ability of a compound to inhibit the enzymatic oxidation of a substrate, such as L-DOPA, to dopachrome, which is a colored product.

Protocol:

-

Reagents: Mushroom tyrosinase is commonly used as the enzyme source. L-DOPA is used as the substrate. A suitable buffer, such as phosphate buffer (pH 6.8), is required.

-

Reaction Mixture: The reaction is typically performed in a 96-well plate. The test compound (this compound) at various concentrations is pre-incubated with the tyrosinase solution.

-

Reaction Initiation: The reaction is initiated by adding the L-DOPA substrate to the enzyme-inhibitor mixture.

-

Measurement: The formation of dopachrome is monitored by measuring the increase in absorbance at a specific wavelength (around 475-490 nm) over time using a microplate reader.

-

Data Analysis: The initial rate of the reaction is calculated from the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to that of the control.

-

IC50 Determination: The IC50 value is calculated from the dose-response curve.

Signaling Pathways and Mechanism of Action

While the precise molecular mechanisms of pure this compound are still under investigation, studies on the extracts of Entada phaseoloides, from which this compound is isolated, provide insights into potential signaling pathways.

Putative Signaling Pathway for Anti-inflammatory Action

The anti-inflammatory effects of this compound are likely mediated through the inhibition of the 5-lipoxygenase pathway, which leads to a reduction in the production of pro-inflammatory leukotrienes.

Caption: Inhibition of the 5-Lipoxygenase Pathway by this compound.

Experimental Workflow for Biological Activity Screening

The general workflow for screening the biological activities of a natural product like this compound involves a series of in vitro assays.

Caption: General Experimental Workflow for this compound.

Conclusion and Future Directions

This compound stands out as a natural compound with multifaceted biological activities. Its demonstrated inhibition of 5-lipoxygenase underscores its potential as an anti-inflammatory agent. While its antioxidant and melanogenesis inhibitory properties are promising, further studies with the purified compound are necessary to quantify these effects and establish clear IC50 values. The preliminary data on its anti-cancer and anti-protozoal activities warrant more in-depth investigation to determine the specific cell lines and organisms it targets and its potency.

Future research should focus on:

-

Quantitative Analysis: Determining the IC50 values of pure this compound in a wider range of biological assays.

-

Mechanism of Action: Elucidating the precise molecular targets and signaling pathways modulated by this compound.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of inflammation, oxidative stress-related diseases, and cancer.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to optimize its biological activity and pharmacokinetic properties.

The continued exploration of this compound holds significant promise for the development of new therapeutic agents from natural sources.

References

Entadamide A: A Technical Whitepaper on the Sulfur-Containing Amide

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This document provides a detailed technical overview of Entadamide A, a naturally occurring sulfur-containing amide. While sometimes associated with tryptophan derivatives due to its co-isolation from natural sources, it is important to clarify from the outset that This compound is structurally classified as an N-acylethanolamine and not a derivative of the amino acid tryptophan. [1][2] This guide synthesizes the available scientific literature to present its chemical properties, synthesis, biological activities, and proposed mechanism of action, adhering to the specified requirements for data presentation, experimental protocols, and visualizations.

Physicochemical and Spectroscopic Data

This compound is a small molecule first isolated from the seeds of Entada phaseoloides.[2][3][4] Its core structure is an acrylamide backbone with a methylthio group and an N-hydroxyethyl substituent.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, based on data from the PubChem database.[5]

| Property | Value |

| IUPAC Name | (E)-N-(2-hydroxyethyl)-3-methylsulfanylprop-2-enamide |

| Molecular Formula | C₆H₁₁NO₂S |

| Molecular Weight | 161.22 g/mol |

| CAS Number | 100477-88-1 |

| Canonical SMILES | CS/C=C/C(=O)NCCO |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

Spectroscopic Data

The structure of this compound was elucidated using various spectroscopic methods. While comprehensive spectral data is available in dedicated databases, key identification metrics are presented here. A study on this compound-β-D-glucopyranoside, a closely related derivative, showed a key fragment ion at m/z 160 in its MS/MS spectrum, corresponding to the this compound moiety.[6]

Table of Spectroscopic Data for this compound

| Technique | Data Type | Observed Values | Reference |

| ¹³C NMR | Chemical Shifts (δ) | Data available in PubChem database | [5] |

| ¹H NMR | Chemical Shifts (δ) | Data available in PubChem database | [5] |

| Mass Spectrometry | Fragment Ion (m/z) | Key fragment observed at 160 (in derivative) | [6] |

Synthesis of this compound

This compound has been successfully synthesized in a straightforward two-step process.[7] The synthesis provides a reliable method for obtaining the compound for research and development purposes, bypassing the need for natural product extraction and purification.

Synthesis Workflow Diagram

The logical flow of the synthesis is depicted below.

Experimental Protocol for Synthesis

The following protocol is based on the published synthesis method.[7]

Objective: To synthesize (E)-N-(2-hydroxyethyl)-3-(methylthio)acrylamide (this compound).

Materials:

-

Propiolic acid

-

Methanethiol

-

Ethanolamine

-

Dicyclohexylcarbodiimide (DCC)

-

Appropriate organic solvents (e.g., Dichloromethane, Diethyl ether)

-

Standard laboratory glassware and magnetic stirrer

-

Purification apparatus (e.g., Silica gel for column chromatography)

Procedure:

Step 1: Synthesis of (E)-3-(methylthio)acrylic acid

-

Dissolve propiolic acid in a suitable solvent in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath.

-

Bubble methanethiol gas through the solution or add a solution of methanethiol.

-

Allow the reaction to stir at room temperature until completion, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to yield the crude intermediate, (E)-3-(methylthio)acrylic acid.

-

Purify the intermediate if necessary, via recrystallization or column chromatography.

Step 2: Condensation to form this compound

-

Dissolve the (E)-3-(methylthio)acrylic acid intermediate and ethanolamine in an anhydrous polar aprotic solvent (e.g., Dichloromethane) in a round-bottom flask.

-

Cool the mixture in an ice bath.

-

Add a solution of dicyclohexylcarbodiimide (DCC) in the same solvent dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction for the formation of the product by TLC.

-

Once complete, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with dilute acid, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound using silica gel column chromatography to obtain the final product.

-

Characterize the final product using NMR and Mass Spectrometry to confirm its identity and purity.

Biological Activity and Proposed Mechanism of Action

The primary biological activity reported for this compound is its anti-inflammatory potential, specifically through the inhibition of 5-lipoxygenase.[7] Extracts of Entada species containing this compound have also shown broader anti-inflammatory and analgesic effects.[3][8][9]

Quantitative Biological Data

The inhibitory effect of this compound on 5-lipoxygenase has been quantified, providing a basis for its anti-inflammatory claims.

| Activity | Assay System | Result | Reference |

| 5-Lipoxygenase Inhibition | RBL-1 Cells | Inhibition observed at 10⁻⁴ g/ml | [7] |

Experimental Protocol: 5-Lipoxygenase Inhibition Assay

This protocol describes a general method for assessing the 5-lipoxygenase inhibitory activity of a test compound like this compound.

Objective: To determine the inhibitory effect of this compound on 5-lipoxygenase activity.

Materials:

-

5-Lipoxygenase enzyme (from soybean or human recombinant)

-

Linoleic acid or arachidonic acid (substrate)

-

Borate buffer (pH 9.0) or Phosphate buffer

-

Spectrophotometer capable of reading at 234 nm

-

This compound (test compound)

-

Positive control inhibitor (e.g., Quercetin, Zileuton)

-

Solvent for compound dissolution (e.g., DMSO, Ethanol)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Prepare a series of dilutions of the this compound stock solution to test a range of concentrations.

-

In a quartz cuvette, add the buffer solution.

-

Add a specific volume of the 5-lipoxygenase enzyme solution to the buffer and mix gently.

-

Add a small volume of the this compound dilution (or positive control/vehicle control) to the cuvette.

-

Incubate the mixture at a controlled temperature (e.g., 25°C) for a defined period (e.g., 3-5 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the substrate (linoleic acid or arachidonic acid).

-

Immediately begin monitoring the change in absorbance at 234 nm over time (e.g., for 5 minutes). The increase in absorbance corresponds to the formation of hydroperoxides.

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the percentage of inhibition for each concentration relative to the vehicle control.

-

If sufficient data points are collected, calculate the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the enzyme's activity.

Proposed Mechanism of Action: NF-κB Pathway Inhibition

While the direct molecular targets of this compound have not been extensively reported, its structural class as an N-acylethanolamine provides clues to its potential mechanism of action. Other N-acylethanolamines, such as anandamide, have been shown to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappaB (NF-κB) signaling pathway.[10] This inhibition occurs at the level of the IκB kinase (IKK) complex, preventing the degradation of the IκBα inhibitor and subsequent nuclear translocation of the p65/p50 NF-κB dimer. It is plausible that this compound shares this mechanism.

References

- 1. [PDF] Sulfur-containing amides from Entada phaseoloides. | Semantic Scholar [semanticscholar.org]

- 2. Sulfur-containing amides from Entada phaseoloides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. phytojournal.com [phytojournal.com]

- 4. davidpublisher.com [davidpublisher.com]

- 5. This compound | C6H11NO2S | CID 6439215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of this compound and entadamide B isolated from Entada phaseoloides and their inhibitory effects on 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Anandamide inhibits nuclear factor-kappaB activation through a cannabinoid receptor-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Sulfur-Containing Amides from Medicinal Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfur-containing amides are a class of natural products that have garnered significant interest in the scientific community due to their diverse and potent biological activities. Found in a variety of medicinal plants, these compounds exhibit a range of pharmacological effects, including anti-inflammatory, antiparasitic, and anticancer properties. This technical guide provides a comprehensive overview of the current knowledge on sulfur-containing amides from medicinal plants, with a focus on their sources, bioactivities, experimental protocols for their study, and the signaling pathways they modulate.

Prominent Sulfur-Containing Amides and Their Botanical Sources

A number of medicinal plants have been identified as rich sources of bioactive sulfur-containing amides. Notably, species from the Glycosmis and Entada genera have been extensively studied.

Table 1: Selected Sulfur-Containing Amides from Medicinal Plants and their Reported Bioactivities

| Compound Name | Plant Source | Bioactivity | Quantitative Data (IC₅₀/EC₅₀) |

| From Glycosmis species (Glycosmis lucida, Glycosmis pentaphylla) | |||

| Glylucidamide C & D | Glycosmis lucida | Anti-inflammatory (inhibition of NO production) | Data not yet fully quantified in publicly available literature. |

| Prenylated sulfur-containing amides | Glycosmis pentaphylla | Anti-inflammatory (inhibition of NO production) | IC₅₀ values ranging from 0.16 ± 0.10 to 16.74 ± 2.81 μM[1][2][3][4] |

| Antiproliferative (against HepG2 cell line) | IC₅₀ values ranging from 7.47 ± 0.91 to 16.23 ± 0.80 μM[1][2] | ||

| Antiproliferative (against MGC-803 cell line) | IC₅₀ values ranging from 13.12 ± 0.10 to 20.03 ± 0.13 μM[3][5] | ||

| Methyldambullin | Glycosmis sp. | Antitrypanosomal (against Trypanosoma cruzi) | EC₅₀: 1.7 μM[6][7][8] |

| Methylgerambullin | Glycosmis sp. | Antitrypanosomal (against Trypanosoma cruzi) | EC₅₀: 1.23 μM[6][7][8] |

| Sakambullin | Glycosmis sp. | Antitrypanosomal (against Trypanosoma cruzi) | EC₅₀: 5.18 μM[6][7][8] |

| From Entada species (Entada phaseoloides) | |||

| Entadamide A | Entada phaseoloides | Anti-inflammatory (5-lipoxygenase inhibition) | Inhibited at 10⁻⁴ g/ml[9] |

| Entadamide B | Entada phaseoloides | Anti-inflammatory (5-lipoxygenase inhibition) | Inhibited at 10⁻⁴ g/ml[9] |

Experimental Protocols

This section details the methodologies for the extraction, isolation, and biological evaluation of sulfur-containing amides from medicinal plants.

Extraction and Isolation of Sulfur-Containing Amides

a) From Entada phaseoloides seeds (for this compound):

A detailed protocol for the extraction and purification of this compound involves the following steps[6][10][11][12][13]:

-

Extraction:

-

Coarsely powder the dried seeds of Entada phaseoloides.

-

Perform a preliminary defatting step by maceration with petroleum ether.

-

Extract the defatted powder with a hydroalcoholic solution (e.g., 80:20 v/v ethanol:water) using maceration for 48 hours.

-

Alternatively, an optimized extraction can be performed with 40% ethanol at 65°C for 2.5 hours with a solid-to-liquid ratio of 1:15 (g/mL)[6][10].

-

Filter the extract and concentrate it under vacuum using a rotary evaporator at 40°C.

-

-

Isolation:

-

The crude extract can be subjected to high-speed countercurrent chromatography (HSCCC) for purification[6][10].

-

A two-phase solvent system of n-butanol-acetic acid-water (4:1:5, v/v/v) is effective for separating this compound[6][10].

-

Alternatively, conventional column chromatography using silica gel and reversed-phase silica gel, followed by semi-preparative HPLC, can be employed for isolation[6].

-

b) From Glycosmis lucida and Glycosmis pentaphylla leaves (for Glylucidamides and other amides):

General procedures for isolating sulfur-containing amides from Glycosmis species are as follows[1][3][4][14]:

-

Extraction:

-

Air-dry and powder the leaves of the plant.

-

Extract the powdered material with methanol or ethanol.

-

Concentrate the extract under reduced pressure.

-

-

Fractionation and Isolation:

-

Subject the crude extract to various chromatographic techniques, including silica gel column chromatography, Sephadex LH-20, and preparative thin-layer chromatography (TLC).

-

Further purification can be achieved using high-performance liquid chromatography (HPLC), often with a C18 column[15].

-

The structures of the isolated compounds are typically elucidated using spectroscopic methods such as 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

-

In Vitro Bioactivity Assays

a) Anti-inflammatory Activity: Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

This assay is widely used to screen for anti-inflammatory potential by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells[7][8][16][17][18].

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ humidified atmosphere.

-

Assay Procedure:

-

Seed the cells in 96-well plates at a density of 1.5 x 10⁵ cells/mL and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 1-2 hours).

-

Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

-

NO Measurement:

-

Determine the nitrite concentration in the supernatant, which is a stable product of NO, using the Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)[7][16].

-

Mix equal volumes of the supernatant and Griess reagent and measure the absorbance at 540-595 nm after a short incubation period.

-

Calculate the percentage of NO production inhibition compared to the LPS-treated control.

-

-

Cell Viability Assay: Concurrently, perform a cell viability assay (e.g., MTT or CCK-8) to ensure that the observed inhibition of NO production is not due to cytotoxicity of the tested compounds[8][16].

b) Antitrypanosomal Activity Assay (against Trypanosoma cruzi)

This assay evaluates the ability of compounds to inhibit the growth of the parasite Trypanosoma cruzi, the causative agent of Chagas disease[2][19][20][21][22].

-

Parasite Culture: Culture epimastigote forms of T. cruzi in a suitable medium such as Liver Infusion Tryptose (LIT) medium supplemented with 10% FBS at 28°C.

-

In Vitro Susceptibility Assay:

-

Seed the epimastigotes in 96-well plates at a specific density.

-

Add serial dilutions of the test compounds to the wells.

-

Incubate the plates for a defined period (e.g., 48 or 72 hours).

-

-

Growth Inhibition Assessment:

-

Determine the parasite viability using methods such as direct counting with a hemocytometer, or by using colorimetric or fluorometric assays with reporter gene-expressing parasite strains (e.g., β-galactosidase or luciferase).

-

Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits parasite growth by 50% compared to the untreated control.

-

Signaling Pathways Modulated by Sulfur-Containing Compounds

While the precise mechanisms of action for many plant-derived sulfur-containing amides are still under investigation, evidence suggests their involvement in key cellular signaling pathways related to inflammation and oxidative stress. Organosulfur compounds, in general, are known to interact with the Keap1-Nrf2 and NF-κB signaling pathways.

The Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Natural organosulfur compounds are known activators of this pathway[10][16][17][18][19].

-

Mechanism of Activation: Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1, which facilitates its degradation. Electrophilic compounds, including many organosulfur molecules, can react with specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction. As a result, Nrf2 is stabilized and translocates to the nucleus.

-

Downstream Effects: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes, upregulating the expression of a battery of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).

The NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central mediator of inflammatory responses. Many plant-derived compounds, including some amides, have been shown to inhibit this pathway[4][13][14][22][23].

-

Mechanism of Inhibition: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitory proteins called IκBs. Pro-inflammatory stimuli, such as LPS, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus. Sulfur-containing amides may inhibit this pathway at various points, such as by preventing the degradation of IκB.

-

Downstream Effects: In the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, including those encoding cytokines (e.g., TNF-α, IL-6), chemokines, and inducible nitric oxide synthase (iNOS). Inhibition of NF-κB activation by sulfur-containing amides would therefore lead to a reduction in the expression of these inflammatory mediators.

Conclusion and Future Directions

Sulfur-containing amides from medicinal plants represent a promising class of natural products with significant therapeutic potential. The data summarized in this guide highlight their potent anti-inflammatory and antiparasitic activities. The provided experimental protocols offer a foundation for researchers to further investigate these compounds.

Future research should focus on:

-